Further research is needed to determine the safety and efficacy of BMS-299897 in humans with Alzheimer's disease. Additionally, developing brain-penetrant positron emission tomography (PET) ligands for γ-secretase could provide valuable biomarkers to assess target engagement and optimize dosing regimens in clinical trials. [, ]
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3